5-Bromo-4-(chloromethyl)pyrimidine
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Overview
Description
5-Bromo-4-(chloromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(chloromethyl)pyrimidine typically involves the bromination and chloromethylation of pyrimidine derivatives. One common method includes the treatment of 4-chloromethylpyrimidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chloromethylation processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and various amines are commonly used under mild to moderate conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically employed.
Major Products Formed:
Substituted Pyrimidines: Products with various functional groups replacing the bromine or chloromethyl groups.
Coupled Products: Complex organic molecules formed through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-4-(chloromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(chloromethyl)pyrimidine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds.
Pathways Involved: It may inhibit specific enzymes or interfere with DNA and RNA synthesis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another brominated pyrimidine with similar reactivity but different substitution patterns.
4-Chloromethyl-2,6-dibromopyrimidine: A compound with additional bromine atoms, offering different chemical properties and applications.
Uniqueness: 5-Bromo-4-(chloromethyl)pyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H4BrClN2 |
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Molecular Weight |
207.45 g/mol |
IUPAC Name |
5-bromo-4-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C5H4BrClN2/c6-4-2-8-3-9-5(4)1-7/h2-3H,1H2 |
InChI Key |
UZCYNJBJFCFSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)CCl)Br |
Origin of Product |
United States |
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